1-Ethoxy-2-methylpropan-2-amine

Description

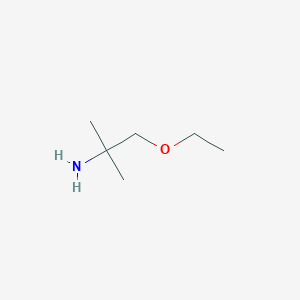

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-4-8-5-6(2,3)7/h4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHMRHZWHFQJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650960 | |

| Record name | 1-Ethoxy-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89585-15-9 | |

| Record name | 1-Ethoxy-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethoxy-2-methylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient multi-step synthesis for the novel compound 1-Ethoxy-2-methylpropan-2-amine. The synthesis commences with the formation of the precursor 2-Amino-2-methyl-1-propanol (AMP), followed by a protection-etherification-deprotection sequence to yield the final product. This document provides comprehensive experimental protocols, quantitative data, and logical diagrams to facilitate the replication and understanding of the synthetic process.

Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through a three-step process, beginning with the synthesis of the key intermediate, 2-Amino-2-methyl-1-propanol. The amine functionality of this intermediate is then protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during the subsequent etherification. The hydroxyl group of the N-Boc protected intermediate is then ethylated via a Williamson ether synthesis. Finally, the Boc protecting group is removed under acidic conditions to yield the target compound, this compound.

Logical Flow of the Synthesis

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-2-methyl-1-propanol (AMP)

Several methods exist for the synthesis of 2-Amino-2-methyl-1-propanol.[1][2] A high-yield method involves the reduction of 2-nitro-2-methyl-1-propanol.[2]

Experimental Workflow for AMP Synthesis

Caption: Workflow for the synthesis of 2-Amino-2-methyl-1-propanol.

Protocol: A common procedure involves the catalytic hydrogenation of 2-nitro-2-methyl-1-propanol. While specific industrial processes may vary, a general laboratory-scale synthesis is as follows:

-

In a suitable hydrogenation apparatus, dissolve 2-nitro-2-methyl-1-propanol in an appropriate solvent such as ethanol.

-

Add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

-

Pressurize the vessel with hydrogen gas and stir the mixture at a suitable temperature until the reaction is complete (monitored by TLC or GC).

-

After completion, carefully filter the catalyst from the reaction mixture.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 2-Amino-2-methyl-1-propanol.

Quantitative Data:

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2-Nitro-2-methyl-1-propanol | [2] |

| Typical Yield | High | [2] |

| Purity | >99% after distillation |[3] |

Step 2: N-Boc Protection of 2-Amino-2-methyl-1-propanol

To selectively perform the O-ethylation, the more nucleophilic amine group must be protected. The tert-butyloxycarbonyl (Boc) group is a suitable choice for this purpose.[1]

Protocol:

-

Dissolve 2-Amino-2-methyl-1-propanol in a suitable solvent mixture, such as a 2:1 v/v of water and tetrahydrofuran (THF).[1]

-

Add triethylamine (or another suitable base) to the solution.[1]

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)₂O portion-wise to the cooled solution.[1]

-

Stir the reaction at 0 °C for a few hours and then allow it to warm to room temperature and stir overnight.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-2-amino-2-methyl-1-propanol.

Quantitative Data:

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2-Amino-2-methyl-1-propanol | [1] |

| Reagent | Di-tert-butyl dicarbonate | [1] |

| Typical Yield | High (often >90%) | [1] |

| Purity | ≥ 99 % (HPLC) | [] |

| Melting Point | 52-59 °C |[] |

Step 3: O-Ethylation of N-Boc-2-amino-2-methyl-1-propanol

The hydroxyl group of the N-Boc protected intermediate is converted to an ethoxy group using the Williamson ether synthesis.[5][6]

Protocol:

-

In a dry flask under an inert atmosphere, dissolve N-Boc-2-amino-2-methyl-1-propanol in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the alcohol, forming the corresponding alkoxide.

-

After the evolution of hydrogen gas ceases, add ethyl iodide (or another suitable ethylating agent) dropwise to the reaction mixture.[5]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-1-Ethoxy-2-methylpropan-2-amine.

Quantitative Data:

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | N-Boc-2-amino-2-methyl-1-propanol | [] |

| Reagents | Sodium Hydride, Ethyl Iodide | [5][6] |

| Expected Yield | Moderate to High |[5][6] |

Step 4: N-Boc Deprotection

The final step is the removal of the Boc protecting group under acidic conditions to yield the target amine.[7][8][9]

Protocol:

-

Dissolve N-Boc-1-Ethoxy-2-methylpropan-2-amine in a suitable organic solvent such as methanol or dichloromethane.[1]

-

Add a strong acid, such as hydrochloric acid (in an organic solvent like dioxane) or trifluoroacetic acid (TFA), to the solution.[7][8]

-

Stir the reaction at room temperature for a few hours until the deprotection is complete (monitored by TLC).[1]

-

Remove the solvent and excess acid under reduced pressure.

-

If necessary, neutralize the resulting amine salt with a base and extract the free amine into an organic solvent.

-

Dry the organic layer and concentrate to obtain the final product, this compound.

Quantitative Data:

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | N-Boc-1-Ethoxy-2-methylpropan-2-amine | - |

| Reagent | HCl or TFA | [7][8] |

| Expected Yield | High (often >90%) |[1] |

Data Presentation

Physicochemical Properties of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 2-Amino-2-methyl-1-propanol | C₄H₁₁NO | 89.14 | Crystalline solid or viscous liquid | 30-31 | 165 |

| N-Boc-2-amino-2-methyl-1-propanol | C₉H₁₉NO₃ | 189.26 | White crystalline powder | 52-59 | 286.5 |

| This compound | C₆H₁₅NO | 117.19 | Liquid | - | - |

Spectroscopic Data for this compound

-

¹H NMR (predicted):

-

Triplet at ~1.1-1.2 ppm (3H, -OCH₂CH₃)

-

Singlet at ~1.2-1.3 ppm (6H, -C(CH₃)₂)

-

Singlet or broad singlet for NH₂ protons

-

Singlet at ~3.2-3.3 ppm (2H, -CH₂O-)

-

Quartet at ~3.4-3.5 ppm (2H, -OCH₂CH₃)

-

-

¹³C NMR (predicted):

-

~15-16 ppm (-OCH₂CH₃)

-

~25-27 ppm (-C(CH₃)₂)

-

~50-55 ppm (-C(CH₃)₂)

-

~65-70 ppm (-OCH₂CH₃)

-

~75-80 ppm (-CH₂O-)

-

-

Mass Spectrometry (EI, predicted):

-

Molecular ion (M⁺) at m/z = 117

-

Fragments corresponding to the loss of methyl, ethyl, and ethoxy groups.

-

-

IR Spectroscopy (predicted):

-

~3300-3400 cm⁻¹ (N-H stretching, two bands for primary amine)

-

~2850-2950 cm⁻¹ (C-H stretching)

-

~1100 cm⁻¹ (C-O-C stretching)

-

Signaling Pathways and Logical Relationships

The core of this synthesis relies on the principles of functional group protection and the SN2 mechanism of the Williamson ether synthesis.

Decision Logic for Amine Protection

Caption: Logic for employing an amine protecting group.

The Williamson ether synthesis is a classic SN2 reaction. For a successful reaction, a strong base is required to form the alkoxide, and the alkyl halide should be unhindered (primary or methyl) to favor substitution over elimination.

This comprehensive guide provides the necessary information for the successful synthesis and characterization of this compound. The detailed protocols and data will be a valuable resource for researchers in organic synthesis and drug development.

References

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

Technical Guide: Physicochemical Properties of 1-Ethoxy-2-methylpropan-2-amine and Related Compounds

Disclaimer: This document aims to provide an in-depth technical guide on the physicochemical properties of 1-Ethoxy-2-methylpropan-2-amine. However, a comprehensive search of available scientific literature and chemical databases did not yield specific experimental data for this compound. The information presented herein pertains to structurally related compounds for which data is available. Researchers should exercise caution and verify the applicability of this information to their specific research needs.

Introduction

This compound is a primary amine with an ether linkage. Its structure suggests potential applications in chemical synthesis and as a building block in drug discovery. Understanding its physicochemical properties is crucial for its handling, characterization, and application. Due to the absence of direct experimental data for this compound, this guide provides data for related compounds to offer insights into its potential characteristics.

Physicochemical Properties of Related Compounds

For comparative purposes, the physicochemical properties of several structurally similar compounds are presented below. These include ethers and other amines with similar carbon skeletons.

Table 1: Physicochemical Properties of 1-Ethoxy-2-methylpropane (Isobutyl Ethyl Ether)

| Property | Value | Reference |

| CAS Number | 627-02-1 | [1][2] |

| Molecular Formula | C₆H₁₄O | [1][2] |

| Molecular Weight | 102.17 g/mol | [1][2] |

| Boiling Point | 81.1 °C - 83.8°C at 760 mmHg | [1][2] |

| Melting Point | 125-127 °C | [1][2] |

| Density | 0.7323 - 0.76 g/cm³ | [1][2] |

| Refractive Index | 1.3749 - 1.386 | [1][2] |

| Flash Point | -5.7±10.2 °C (Predicted) | [1] |

| Vapor Pressure | 82.9±0.1 mmHg at 25°C (Predicted) | [1] |

| LogP | 1.67890 | [1] |

Table 2: Physicochemical Properties of 1-Methoxy-2-methylpropan-2-amine

| Property | Value | Reference |

| CAS Number | 20719-68-0 | [3] |

| Molecular Formula | C₅H₁₃NO | [3] |

| Molecular Weight | 103.16 g/mol | [3] |

| XLogP3 | -0.2 | [3] |

| Exact Mass | 103.099714038 Da | [3] |

| Polar Surface Area | 35.3 Ų | [3] |

Table 3: Physicochemical Properties of 1-Ethoxypropan-2-amine

| Property | Value | Reference |

| CAS Number | 89282-65-5 | [4] |

| Molecular Formula | C₅H₁₃NO | [4] |

| Molecular Weight | 103.16 g/mol | [4] |

| XLogP3 | -0.1 | [4] |

| Exact Mass | 103.099714038 Da | [4] |

| Polar Surface Area | 35.3 Ų | [4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of the target compound, this compound, are not available. However, standard analytical methods would be employed for its characterization.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the determination of key physicochemical properties of a novel chemical entity.

Caption: General workflow for synthesis, purification, and physicochemical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS would be utilized to determine the purity of the synthesized compound and confirm its molecular weight.[5] The sample would be injected into a gas chromatograph to separate it from any impurities, and the mass spectrometer would then provide the mass-to-charge ratio of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the molecule. The chemical shifts, splitting patterns, and integration of the peaks would confirm the connectivity of atoms in this compound. For a related synthesis, NMR was used to follow the reaction progress.[6]

Synthesis and Reactivity

While a specific synthesis protocol for this compound was not found, general methods for the synthesis of amines and ethers can be inferred.

Potential Synthetic Pathway

A plausible synthetic route could involve the reaction of a suitable precursor with an ethoxy-containing nucleophile or an amine-containing nucleophile. The following diagram outlines a conceptual synthetic pathway.

Caption: A conceptual multi-step synthesis of the target compound.

Synthesis of related amines often involves the reduction of sulfinylimines.[7] For instance, N-(tert-butylsulfinyl)imines can be prepared by reacting ketones with 2-methylpropane-2-sulfinamide in the presence of a titanium catalyst.[7] Subsequent diastereoselective reduction and desulfinylation yield enantiomerically enriched α-branched primary amines.[7]

Safety and Handling

For any novel chemical, it is imperative to handle it with appropriate safety precautions until its toxicological properties are well-documented. Based on data for similar compounds like 1-Ethoxy-2-propanol and 2-Ethoxy-2-methylpropane, the following precautions are advised.

-

Flammability: The compound is likely a flammable liquid and vapor.[8][9][10] Keep away from heat, sparks, open flames, and other ignition sources.[8][10] Use explosion-proof electrical and ventilating equipment.[8]

-

Inhalation: May cause drowsiness or dizziness.[8][9][10] Avoid breathing vapors and use only in a well-ventilated area.[9][11]

-

Eye Contact: May cause serious eye irritation.[10] Wear appropriate eye and face protection.[11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[8][11]

Conclusion

While specific physicochemical data for this compound is not currently available in the public domain, this guide provides a framework for its potential properties, characterization, and handling based on data from structurally related compounds. Further experimental investigation is necessary to fully elucidate the characteristics of this compound for its effective application in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. 1-ETHOXY-2-METHYLPROPANE CAS#: 627-02-1 [m.chemicalbook.com]

- 3. 1-Methoxy-2-methylpropan-2-amine | C5H13NO | CID 88666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Ethoxypropan-2-amine | C5H13NO | CID 16788417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 1-ETHOXY-2-METHYLPROPANE synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.be [fishersci.be]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

Technical Guide: Analysis of 1-Ethoxy-2-methylpropan-2-amine and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth review of the available data for the specified compound "1-Ethoxy-2-methylpropan-2-amine," including its CAS number, registration status, and experimental data. This guide also explores closely related chemical structures due to the limited public information on the primary compound of interest.

Executive Summary

An extensive search for "this compound" reveals a significant lack of publicly available data, including a registered CAS number and detailed experimental protocols. This suggests that the compound may be novel, not widely synthesized, or potentially referenced under a different nomenclature. In contrast, extensive information is available for the structurally similar compound, 1-Ethoxy-2-methylpropane (CAS No. 627-02-1). This technical guide presents a comprehensive overview of the available data for this related ether and other similar amine compounds, providing a valuable resource for researchers in the field.

Compound Identification and Registration Status

A thorough search of chemical databases and scientific literature did not yield a specific CAS number for "this compound". Similarly, no registration information with major regulatory bodies was found.

However, the closely related ether, 1-Ethoxy-2-methylpropane , is well-documented.

| Property | Value | Source |

| Chemical Name | 1-Ethoxy-2-methylpropane | [1][2] |

| Synonyms | Ethyl isobutyl ether, Isobutyl ethyl ether | [1][2][3] |

| CAS Number | 627-02-1 | [1][2][4][5][6][7] |

| Molecular Formula | C6H14O | [1][2][4][5][6][7] |

| Molecular Weight | 102.17 g/mol | [1][2][4][8] |

| Registration | Available from multiple chemical suppliers. | [1][6] |

| Harmonized System (HS) Code | 290919 | [5] |

Other related amine compounds found during the search include:

-

1-Methoxy-2-methylpropan-2-amine [9]

-

1-Ethoxypropan-2-amine [10]

-

1-(2-Ethoxyphenyl)-2-methylpropan-2-amine [11]

-

1-Ethoxy-2-methyl-2-propanol [12]

Physicochemical Properties of 1-Ethoxy-2-methylpropane

The following table summarizes the key physicochemical properties of 1-Ethoxy-2-methylpropane.

| Property | Value | Source |

| Density | 0.76 g/cm³ | [3] |

| Boiling Point | 83.8 °C at 760 mmHg | [3] |

| Vapor Pressure | 82.9 mmHg at 25°C | [3] |

| Refractive Index | 1.3749 (589.3 nm 20℃) | [3] |

| LogP | 1.67890 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 3 | [3][4] |

| Topological Polar Surface Area | 9.2 Ų | [2][4] |

| Complexity | 33.2 | [2][3][4] |

Synthesis of 1-Ethoxy-2-methylpropane

A general method for the synthesis of 1-Ethoxy-2-methylpropane involves the reaction of 2-Methyl-1-propanol with an ethylating agent. One documented procedure utilizes Benzenesulfonimidic acid, N-(1,1-dimethylethyl)-4-nitro-, ethyl ester as a reagent.[8]

General Experimental Protocol: The synthesis can be carried out by dissolving the sulfonimidate and 2-methylpropan-1-ol in a solvent like carbon tetrachloride (CCl4) in an NMR tube.[8] The reaction is initiated by the addition of a catalyst, such as HBF4·OMe2.[8] The progress of the reaction can be monitored by NMR spectroscopy by observing the disappearance of the reactant peaks and the appearance of the product peaks.[8] Reactions with aliphatic alcohols are reported to be complete in less than 15 minutes.[8] After the reaction is complete, the catalyst is neutralized, and the product is isolated by separating the solution from the precipitated sulfonamide.[8] The crude product can then be purified by passing it through a short column of silica gel.[8]

Below is a workflow diagram illustrating this synthesis process.

Caption: Synthesis workflow for 1-Ethoxy-2-methylpropane.

Biological Activity of Related Amine Compounds

While no biological data was found for "this compound," research on structurally related molecules indicates potential biological activities. For instance, various substituted benzimidazole derivatives, which may include ethoxy and amine functionalities, have been investigated for their antiprotozoal, antiproliferative, and antibacterial activities.[13][14] Additionally, certain benzohydrazide derivatives containing a dimethylaminoethoxy moiety have been synthesized and evaluated as inhibitors of Entamoeba histolytica.[15]

The following diagram illustrates a conceptual signaling pathway where a hypothetical amine compound could act as an inhibitor, a common mechanism for drug candidates.

References

- 1. 1-ethoxy-2-methylpropane | 627-02-1 | Buy Now [molport.com]

- 2. 1-Ethoxy-2-methylpropane | C6H14O | CID 69386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Ethoxy-2-methylpropane|lookchem [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. store.usp.org [store.usp.org]

- 6. 1-ETHOXY-2-METHYLPROPANE | 627-02-1 [sigmaaldrich.com]

- 7. 1-ETHOXY-2-METHYLPROPANE CAS#: 627-02-1 [m.chemicalbook.com]

- 8. 1-ETHOXY-2-METHYLPROPANE synthesis - chemicalbook [chemicalbook.com]

- 9. 1-Methoxy-2-methylpropan-2-amine | C5H13NO | CID 88666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Ethoxypropan-2-amine | C5H13NO | CID 16788417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-(2-Ethoxyphenyl)-2-methylpropan-2-amine | C12H19NO | CID 24259120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Ethoxy-2-methyl-2-propanol | C6H14O2 | CID 20202693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Ethoxy-2-methylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-methylpropan-2-amine, with the CAS number 89585-15-9, is a substituted primary amine with potential applications in organic synthesis and as a building block in medicinal chemistry.[1] Its structure, featuring a sterically hindered amine adjacent to an ether linkage, presents an interesting case for conformational analysis. Understanding the three-dimensional structure and preferred conformations of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide provides a comprehensive overview of its molecular structure, inferred conformational preferences, and generalized experimental and computational protocols for its detailed characterization.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 89585-15-9 | [1] |

| Molecular Formula | C₆H₁₅NO | [1][2] |

| Molecular Weight | 117.19 g/mol | [1][2] |

| Canonical SMILES | CCOCC(C)(C)N | [1] |

| InChI Key | CSHMRHZWHFQJRX-UHFFFAOYSA-N | [1] |

Molecular Structure and Conformational Analysis

The molecular structure of this compound consists of a central quaternary carbon atom bonded to two methyl groups, an aminomethyl group (-CH₂-NH₂), and an ethoxy group (-O-CH₂-CH₃). The presence of several single bonds allows for considerable conformational flexibility.

The key rotatable bonds that dictate the overall conformation are:

-

τ₁: The C-C-O-C dihedral angle of the ethoxy group.

-

τ₂: The O-C-C-N dihedral angle.

The conformation of the molecule will be largely influenced by the steric hindrance between the bulky gem-dimethyl groups and the ethoxy group. It is expected that the molecule will adopt conformations that minimize these steric clashes. The lone pairs on the nitrogen and oxygen atoms will also play a role in determining the preferred geometry through electrostatic interactions.

Due to the lack of published experimental data from techniques like X-ray crystallography for this specific molecule, computational modeling would be the most effective initial approach to explore the potential energy surface and identify low-energy conformers.

Key factors influencing the conformation of this compound.

Experimental and Computational Protocols

General Workflow for Structural and Conformational Analysis

The following diagram outlines a typical workflow for the comprehensive analysis of a novel molecule like this compound.

Workflow for structural and conformational analysis.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

1H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum.

-

Expected Resonances: Signals corresponding to the ethoxy group (a triplet and a quartet), the two equivalent methyl groups (a singlet), the methylene bridge (a singlet), and the amine protons (a broad singlet).

-

Integration of the signals should correspond to the number of protons in each environment.

-

-

13C NMR Spectroscopy:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Expected Resonances: Signals for each unique carbon atom in the molecule. The chemical shifts will confirm the presence of aliphatic carbons and carbons adjacent to the oxygen and nitrogen atoms.

-

-

2D NMR (COSY and HSQC):

-

Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling relationships, for instance, within the ethoxy group.

-

Perform an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded proton and carbon atoms.

-

-

Advanced NMR for Conformation (NOESY):

-

A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be performed to identify protons that are close in space, even if they are not directly bonded. Cross-peaks in the NOESY spectrum can provide evidence for specific conformational preferences.

-

Protocol 2: Conformational Analysis via Computational Chemistry

-

Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to explore the potential energy surface. This involves rotating the key dihedral angles (τ₁ and τ₂) in small increments.

-

For each generated conformer, perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94).

-

-

Quantum Mechanical Optimization:

-

Take the low-energy conformers identified in the previous step and perform full geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

This step will yield the precise geometries and relative energies of the stable conformers.

-

-

Frequency Analysis:

-

For each optimized conformer, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

The results also provide thermodynamic data, such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Data Analysis:

-

Analyze the geometries of the lowest-energy conformers, paying close attention to the key dihedral angles and any non-bonded interactions.

-

Calculate the Boltzmann population of each conformer at a given temperature to determine their relative abundance.

-

Conclusion

While direct experimental data on the conformation of this compound is limited, this guide provides the foundational knowledge and standardized methodologies required for its thorough characterization. The interplay of steric hindrance from the gem-dimethyl groups and the rotational freedom of the ether linkage likely results in a well-defined set of low-energy conformers. For drug development professionals and researchers, applying the outlined NMR and computational protocols will be essential to elucidate the precise three-dimensional structure of this molecule, which is a critical step in understanding its potential applications and interactions.

References

In-Depth Technical Guide: 1H and 13C NMR Data for 1-Ethoxy-2-methylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 1-Ethoxy-2-methylpropan-2-amine. Due to the absence of experimentally acquired spectra in publicly available databases, the data presented herein is generated from computational prediction models. This guide also outlines a comprehensive, generalized experimental protocol for the acquisition of NMR data for small organic molecules, which can be adapted for the titular compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were obtained using the online NMR prediction tool, NMRDB.org. It is important to note that predicted values may differ from experimental values.

Predicted ¹H NMR Data

| Atom Number | Chemical Shift (ppm) | Multiplicity | Integration |

| 1 | 1.08 | Triplet | 3H |

| 2 | 3.35 | Quartet | 2H |

| 4 | 3.15 | Singlet | 2H |

| 6, 7 | 1.05 | Singlet | 6H |

| 8 (NH₂) | 1.28 (Broad) | Singlet | 2H |

Predicted ¹³C NMR Data

| Atom Number | Chemical Shift (ppm) |

| 1 | 15.4 |

| 2 | 65.8 |

| 4 | 78.1 |

| 5 | 50.7 |

| 6, 7 | 25.9 |

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering convention used for the predicted NMR data tables.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

This section outlines a general methodology for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Methanol-d₄, CD₃OD; Deuterium oxide, D₂O). The choice of solvent can affect the chemical shifts.

-

Sample Concentration : For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.[1][2]

-

Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.[2]

-

Internal Standard : If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous solutions can be added.

NMR Data Acquisition

-

Instrumentation : The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming : Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment is typically sufficient.

-

Spectral Width : Set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans : For a sample of sufficient concentration, 8 to 16 scans are usually adequate.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment with proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width : Set to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : A delay of 2-5 seconds is recommended, especially to observe quaternary carbons.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transform : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing : The spectrum is phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction : The baseline of the spectrum is corrected to be flat.

-

Referencing : The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integration : The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons giving rise to each signal.

Experimental Workflow

The following diagram illustrates the general workflow for an NMR experiment, from sample preparation to final data analysis.

Caption: General workflow for an NMR experiment.

References

mass spectrometry analysis of 1-Ethoxy-2-methylpropan-2-amine

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-Ethoxy-2-methylpropan-2-amine

Introduction

This compound is a primary amine containing an ether linkage. Its molecular formula is C₆H₁₅NO, and it has a monoisotopic mass of approximately 117.1154 Da. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in various matrices. This guide provides a detailed theoretical framework for the mass spectrometric analysis of this compound, including predicted fragmentation patterns, a sample experimental protocol, and a visualization of the fragmentation pathways.

Predicted Mass Spectrum Data

The primary fragmentation mechanisms for aliphatic amines and ethers in electron ionization (EI) mass spectrometry are alpha-cleavages, which involve the cleavage of a carbon-carbon bond adjacent to the heteroatom (nitrogen or oxygen).[1][2][3] For this compound, several alpha-cleavage pathways are possible, leading to a characteristic fragmentation pattern.

The predicted major fragments and their relative intensities are summarized in the table below. The base peak is predicted to be at m/z 58, resulting from the formation of a stable iminium ion.

| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway | Relative Intensity (%) |

| 117 | [C₆H₁₅NO]⁺• | Molecular Ion (M⁺•) | 5 |

| 102 | [C₅H₁₂NO]⁺ | M⁺• - •CH₃ (Alpha-cleavage at the tertiary carbon) | 30 |

| 88 | [C₄H₁₀NO]⁺ | M⁺• - •CH₂CH₃ (Alpha-cleavage adjacent to the ether oxygen) | 15 |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage leading to the loss of the ethoxymethyl radical | 100 (Base Peak) |

| 45 | [C₂H₅O]⁺ | Cleavage of the C-C bond adjacent to the ether, forming the ethoxy cation | 20 |

| 29 | [C₂H₅]⁺ | Ethyl cation from the ethoxy group | 40 |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization.

3.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or dichloromethane.

-

Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector: Split/splitless injector

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 20-200

-

Scan Mode: Full scan

3.3. Data Analysis

-

Acquire chromatograms and mass spectra for all standards and samples.

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the identified peak and compare it to the predicted fragmentation pattern.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 58) against the concentration of the standards.

-

Determine the concentration of the analyte in unknown samples using the calibration curve.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Logical Workflow for Compound Identification

The following workflow outlines the logical steps for identifying an unknown compound suspected to be this compound using GC-MS.

Caption: Workflow for the identification of the target compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Ethoxy-2-methylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectroscopic features of 1-Ethoxy-2-methylpropan-2-amine. This document is intended to assist researchers and professionals in drug development and chemical analysis in identifying and characterizing this molecule using IR spectroscopy.

Molecular Structure and Functional Groups

This compound possesses two key functional groups that give rise to characteristic absorption bands in the infrared spectrum: a primary amine (-NH₂) and an ether (C-O-C). The analysis of the IR spectrum of this molecule relies on the identification of the vibrational modes associated with these groups.

Predicted Infrared Spectral Data

While a definitive experimental spectrum for this compound is not publicly available, a predictive summary of the expected absorption bands can be compiled based on the known characteristic frequencies for its constituent functional groups. The following table summarizes the anticipated IR absorption bands, their corresponding vibrational modes, and typical wavenumber ranges.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3400 - 3500 | N-H Asymmetric Stretch | Primary Amine | Medium |

| 3300 - 3400 | N-H Symmetric Stretch | Primary Amine | Medium |

| 2850 - 3000 | C-H Stretch | Alkyl | Strong |

| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine | Medium to Strong |

| 1450 - 1470 | C-H Bend | Alkyl | Medium |

| 1365 - 1385 | C-H Bend (gem-dimethyl) | Alkyl | Medium |

| 1050 - 1150 | C-O-C Stretch | Ether | Strong |

| 1020 - 1250 | C-N Stretch | Aliphatic Amine | Weak to Medium |

| 665 - 910 | N-H Wag | Primary Amine | Broad, Medium |

Experimental Protocol for Acquiring the IR Spectrum

The following provides a generalized, yet detailed, methodology for obtaining the IR spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer.

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Demountable salt plates (e.g., NaCl or KBr)

-

Pipette or dropper

-

This compound sample

-

Solvent for cleaning (e.g., anhydrous acetone or isopropanol)

-

Lens tissue

Procedure:

-

Spectrometer Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Perform a background scan to record the spectrum of the empty sample compartment. This will be subtracted from the sample spectrum.

-

-

Sample Preparation (Neat Liquid):

-

Clean the salt plates thoroughly with the appropriate solvent and dry them completely using a gentle stream of dry air or by carefully wiping with a lens tissue. Avoid scratching the polished surfaces.

-

Place one to two drops of the this compound sample onto the center of one salt plate using a clean pipette.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

-

Data Acquisition:

-

Initiate the sample scan according to the spectrometer's software instructions.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over the mid-infrared range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands and compare them to the expected values for primary amines and ethers.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the IR spectrum of this compound.

Caption: Workflow for IR spectroscopic analysis of this compound.

Key Spectroscopic Features and Interpretation

The presence of both a primary amine and an ether functional group in this compound will result in a unique infrared spectrum.

-

Primary Amine Signatures: The most definitive evidence for the primary amine group will be the appearance of two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1][2][3] These bands are typically sharper and less intense than the broad O-H stretching bands of alcohols.[2] Further confirmation will come from the N-H bending (scissoring) vibration between 1580-1650 cm⁻¹ and a broad N-H wagging band in the 665-910 cm⁻¹ region.[1][3] The C-N stretching vibration for an aliphatic amine is expected in the 1020-1250 cm⁻¹ range and may be weak to medium in intensity.[1][3][4]

-

Ether Signature: The ether linkage will be characterized by a strong C-O-C stretching absorption. For a simple aliphatic ether, this band is typically found between 1050 and 1150 cm⁻¹.[5][6][7] The high intensity of this band is a key diagnostic feature.

-

Alkyl Group Absorptions: The spectrum will also contain strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region, characteristic of the sp³ hybridized carbons in the ethyl and isobutyl groups. C-H bending vibrations will also be present in the fingerprint region (around 1450-1470 cm⁻¹).

Logical Relationship of Functional Groups to Spectral Peaks

The following diagram illustrates the direct relationship between the structural components of this compound and their expected IR absorption regions.

Caption: Correlation of functional groups to IR absorption regions for the target molecule.

Conclusion

The infrared spectrum of this compound is predicted to be characterized by distinct absorption bands corresponding to its primary amine and ether functional groups. By following the detailed experimental protocol and utilizing the predictive spectral data and workflows provided in this guide, researchers and scientists can effectively identify and characterize this molecule. The key diagnostic peaks will be the double N-H stretch in the 3300-3500 cm⁻¹ region and the strong C-O-C stretch around 1100 cm⁻¹. This guide serves as a valuable resource for professionals engaged in drug development and chemical analysis, facilitating the use of IR spectroscopy for molecular identification and characterization.

References

- 1. wikieducator.org [wikieducator.org]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Solubility Profile of 1-Ethoxy-2-methylpropan-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental quantitative solubility data for 1-Ethoxy-2-methylpropan-2-amine in various organic solvents is not publicly available. This guide, therefore, provides a predicted solubility profile based on the molecular structure of the compound and established chemical principles. The experimental protocol detailed herein is a generalized methodology for determining the solubility of a liquid amine and should be adapted as necessary.

Introduction and Molecular Structure Analysis

This compound is an organic compound featuring a primary amine group and an ether linkage. Its structure consists of a polar "head" (the amine group) capable of acting as a hydrogen bond donor and acceptor, and a more non-polar hydrocarbon tail with an ether group which can act as a hydrogen bond acceptor. This amphiphilic nature dictates its solubility in different types of organic solvents, based on the principle of "like dissolves like." The overall solubility will be a balance between the polarity imparted by the amine and ether groups and the non-polar character of the alkyl backbone.

-

IUPAC Name: this compound

-

Molecular Formula: C6H15NO[1]

-

Key Functional Groups: Primary amine (-NH2), Ether (-O-)

The presence of the primary amine group suggests that this compound will exhibit basic properties.[2]

Predicted Qualitative Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in various classes of organic solvents. These predictions are derived from its molecular structure and general solubility principles for amines.[3][4][5][6]

| Solvent Class | Representative Solvents | Predicted Solubility | Justification |

| Non-Polar | Hexane, Toluene, Benzene | Low to Moderate | The non-polar alkyl backbone will have favorable van der Waals interactions with non-polar solvents, but the highly polar amine group will limit overall solubility. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | Moderate to High | These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors for the amine's hydrogens. The ether linkage is also compatible with these solvents. Primary amines are known to have good solubility in polar organic solvents.[3][4] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (Miscible) | These solvents are polar and can act as both hydrogen bond donors and acceptors, leading to strong intermolecular forces with the amine and ether functionalities of the molecule. Lower molecular weight aliphatic amines are generally soluble in alcohols.[5] |

Generalized Experimental Protocol for Solubility Determination

This section outlines a standard laboratory procedure for quantitatively determining the solubility of a liquid amine, such as this compound, in an organic solvent.

3.1. Materials and Reagents

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Internal standard for quantification (e.g., a non-volatile compound soluble in the chosen solvent but with a distinct analytical signal)

3.2. Equipment

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC) with a suitable detector.

3.3. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent.[7]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the undissolved solute settle.

-

If a stable suspension persists, centrifuge the vials at a moderate speed to facilitate the separation of the excess solute from the saturated solution.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a precise aliquot of the clear, saturated supernatant from each vial.

-

Dilute the aliquot with a known volume of the same solvent in a volumetric flask. The dilution factor should be chosen to bring the analyte concentration within the linear range of the analytical instrument.

-

Add a precise amount of an internal standard to the diluted sample.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent, each containing the same concentration of the internal standard as the samples.

-

Analyze the calibration standards and the prepared samples using an appropriate chromatographic method (e.g., GC-FID).

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

3.4. Data Analysis and Reporting

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

A flowchart of the experimental workflow for determining solubility.

References

A Framework for the Theoretical and Computational Investigation of 1-Ethoxy-2-methylpropan-2-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-methylpropan-2-amine is a primary amine containing an ether linkage. Its structure suggests potential applications as a building block in medicinal chemistry and materials science. A thorough understanding of its electronic, structural, and reactive properties is essential for exploring its potential uses. This guide outlines a systematic approach for the in-depth theoretical and computational characterization of this molecule, supplemented by proposed experimental protocols for its synthesis and analysis.

Physicochemical and Structural Properties

While experimental data is scarce, some fundamental properties of this compound can be found in chemical databases. These are summarized in Table 1.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| CAS Number | 89585-15-9 |

| Canonical SMILES | CCOCC(C)(C)N |

| IUPAC Name | This compound |

Computational Methodology

A robust computational investigation is the first step in characterizing a novel molecule. Density Functional Theory (DFT) is a powerful and widely used method for this purpose, offering a good balance between accuracy and computational cost.[1][2]

Geometry Optimization and Vibrational Analysis

The initial phase of the computational study would involve optimizing the geometry of this compound to find its most stable conformation. This is typically performed using a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p), which includes diffuse functions and polarization to accurately describe a molecule with heteroatoms and potential for hydrogen bonding.[2]

Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra.

Table 2: Predicted Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N | ~1.47 Å |

| C-O (ether) | ~1.43 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | C-N-H | ~109.5° |

| C-O-C | ~112.0° |

Electronic Properties

Understanding the electronic structure is key to predicting reactivity. Frontier Molecular Orbital (FMO) analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[2]

A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

Table 3: Predicted Electronic Properties (Illustrative)

| Property | Predicted Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.5 D |

Workflow for Computational Analysis

The logical flow of a computational study for a new chemical entity is depicted below.

Caption: Logical workflow for the computational analysis of a new molecule.

Proposed Experimental Protocols

Experimental validation is crucial to confirm theoretical predictions. The following protocols outline a potential synthesis and characterization workflow for this compound.

Synthesis Protocol

While numerous methods exist for synthesizing primary amines, a biocatalytic approach using an amine dehydrogenase (AmDH) has been shown to be effective for the synthesis of a structurally similar molecule, (S)-1-methoxypropan-2-amine.[3] A similar approach could be adapted for this compound.

Protocol: Biocatalytic Reductive Amination

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 2 M NH₄HCO₂, pH 9.0).

-

Reagents: Add the precursor ketone, 1-ethoxy-2-methylpropan-2-one, to the buffer. Add a cofactor (e.g., NADP⁺), a glucose source for cofactor regeneration, and a glucose dehydrogenase.

-

Enzyme Addition: Introduce a suitable amine dehydrogenase (e.g., MsmeAmDH).

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with stirring for 24-48 hours.

-

Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Upon completion, quench the reaction and extract the product with an organic solvent. Purify the final compound using distillation or column chromatography.

Spectroscopic Characterization

Standard spectroscopic techniques would be employed to confirm the structure and purity of the synthesized compound.

Table 4: Predicted and Typical Spectroscopic Data

| Technique | Predicted/Typical Data |

| FTIR (cm⁻¹) | N-H stretch: Two bands around 3350-3450 cm⁻¹ (characteristic of a primary amine).[4][5] C-H stretch: Below 3000 cm⁻¹. C-N stretch: 1020-1250 cm⁻¹.[6] C-O stretch (ether): Around 1100 cm⁻¹. |

| ¹H NMR (ppm) | N-H₂: Broad singlet, typically between 1.0-3.0 ppm, which disappears upon D₂O exchange.[7] -OCH₂CH₃: Quartet around 3.5 ppm. -OCH₂CH₃: Triplet around 1.2 ppm. -C(CH₃)₂: Singlet around 1.1 ppm. -CH₂-O: Singlet around 3.3 ppm. |

| ¹³C NMR (ppm) | C-N: Deshielded carbon, typically in the range of 40-60 ppm. C-O (ether): Deshielded carbons, typically in the range of 60-80 ppm. |

| Mass Spec (m/z) | Molecular Ion (M⁺): An odd-numbered molecular weight (117), consistent with the nitrogen rule.[5] α-cleavage: A characteristic fragmentation pattern for amines, leading to the loss of an alkyl radical and the formation of a resonance-stabilized, nitrogen-containing cation.[7][8] |

Experimental Workflow

The general workflow for the synthesis and characterization of a new compound is illustrated below.

Caption: General experimental workflow for synthesis and characterization.

Potential Applications and Future Directions

The presence of both a primary amine and an ether functional group makes this compound an interesting candidate for further investigation. The amine group provides a site for further functionalization, while the ether linkage can influence solubility and conformational properties.

Future studies could involve:

-

Pharmacological Screening: Investigating the biological activity of the molecule and its derivatives.

-

Materials Science: Exploring its use as a monomer or cross-linking agent in polymer synthesis.

-

Reaction Mechanism Studies: Using computational methods to investigate the mechanisms of reactions involving this molecule.

By combining the computational and experimental approaches outlined in this guide, a comprehensive understanding of the properties and potential of this compound can be achieved, paving the way for its application in various scientific and industrial fields.

References

- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Density Functional Theory Computation and Machine Learning Studies of Interaction between Au3 Clusters and 20 Natural Amino Acid Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Amines - Chemistry Steps [chemistrysteps.com]

- 8. mdpi.com [mdpi.com]

In-depth Technical Guide to the Safety Data Sheet (SDS) for 1-Ethoxy-2-methylpropan-2-amine

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Ethoxy-2-methylpropan-2-amine (CAS No. 89585-15-9) is publicly available. This guide has been compiled using data from structurally similar compounds, namely tert-Butylamine (CAS No. 75-64-9) and 2-Amino-2-methyl-1-propanol (CAS No. 124-68-5), as well as general information on the toxicology of aliphatic amines. The information herein should be treated as an estimation of potential hazards and used for preliminary risk assessment and handling guidance. For definitive safety information, it is imperative to obtain a substance-specific SDS from the manufacturer or supplier.

Substance Identification and Properties

This compound is a primary aliphatic amine. Due to the lack of experimental data, its physical and chemical properties are predicted based on its structure and data from analogous compounds.

Table 1: Predicted and Analog Physical and Chemical Properties

| Property | This compound (Predicted/Analog-Based) | tert-Butylamine | 2-Amino-2-methyl-1-propanol |

| CAS Number | 89585-15-9 | 75-64-9 | 124-68-5 |

| Molecular Formula | C₆H₁₅NO | C₄H₁₁N | C₄H₁₁NO |

| Molecular Weight | 117.19 g/mol | 73.14 g/mol | 89.14 g/mol |

| Appearance | Expected to be a liquid | Clear liquid | Low melting solid, colorless |

| Boiling Point | Not available | 44-46 °C | 165 °C |

| Melting Point | Not available | -67.5 °C | 31-32 °C |

| Flash Point | Not available | -38 °C (closed cup) | 80 °C (closed cup) |

| Density | Not available | 0.696 g/cm³ | 0.934 g/cm³ at 25°C |

| Solubility in Water | Expected to be soluble | Miscible | Soluble |

| Vapor Pressure | Not available | 226 hPa at 20 °C | 1.33 hPa at 20 °C |

Hazard Identification and GHS Classification

Based on the hazard profiles of its structural analogs, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its basicity (potential for skin and eye corrosion/irritation) and potential for flammability and toxicity if inhaled or ingested. Aliphatic amines are known to be irritants to the skin, eyes, and respiratory tract.

Table 2: GHS Classification of Structural Analogs

| Hazard Class | tert-Butylamine | 2-Amino-2-methyl-1-propanol |

| Flammable Liquids | Category 2 | Category 4 |

| Acute Toxicity, Oral | Category 4 | Not Classified |

| Acute Toxicity, Inhalation | Category 3 | Not Classified |

| Skin Corrosion/Irritation | Category 1A | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1 | Category 2 |

| Specific target organ toxicity – single exposure | Not Classified | Category 3 (CNS) |

| Specific target organ toxicity – repeated exposure | Not Classified | Category 2 (Liver, Heart, Blood) |

| Hazardous to the Aquatic Environment, Chronic | Category 3 | Category 3 |

Based on this data, a potential GHS classification for this compound is proposed below.

Globally Harmonized System (GHS) Classification Workflow

Caption: GHS classification workflow for this compound based on analog data.

Toxicological Information

Quantitative toxicological data is derived from the SDS of structural analogs.

Table 3: Toxicological Data of Structural Analogs

| Toxicological Endpoint | tert-Butylamine | 2-Amino-2-methyl-1-propanol |

| Acute Oral Toxicity (LD50, rat) | 426 mg/kg | > 2000 mg/kg |

| Acute Dermal Toxicity (LD50, rabbit) | > 2000 mg/kg | > 2000 mg/kg |

| Acute Inhalation Toxicity (LC50, rat) | 7.4 mg/L (4h) | Not available |

| Skin Corrosion/Irritation | Causes severe skin burns | Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye damage | Causes serious eye irritation |

Experimental Protocols

The following are summaries of standard OECD guidelines for assessing the key toxicological endpoints relevant to this class of chemical.

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step. The method aims to classify the substance into a GHS toxicity category rather than determining a precise LD50 value.

-

Animal Model: Typically, rats are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

-

A group of three animals is dosed with the starting dose.

-

The number of mortalities within a specified period (typically 24-48 hours) determines the next step:

-

If mortality is high, the dose for the next group is lowered.

-

If mortality is low or absent, the dose for the next group is increased.

-

-

Animals are observed for up to 14 days for signs of toxicity.

-

-

Data Analysis: The GHS classification is determined based on the dose levels at which mortality is observed.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline determines the potential of a substance to cause irritation or corrosion to the skin.

-

Principle: The substance is applied to a small area of the skin of a single animal. The degree of irritation or corrosion is observed and scored over time.

-

Animal Model: Albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin and covered with a gauze patch.

-

The exposure period is typically 4 hours, after which the patch and residual substance are removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.

-

-

Data Analysis: The severity of the skin reactions is scored, and the substance is classified as corrosive or irritant based on the scores and the reversibility of the effects.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline assesses the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is instilled into the conjunctival sac of one eye of a single animal. The untreated eye serves as a control.

-

Animal Model: Albino rabbits are typically used.

-

Procedure:

-

A single dose of the test substance (typically 0.1 mL for liquids) is applied to one eye.

-

The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days.

-

The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.

-

-

Data Analysis: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the eye damage.

Experimental Workflow Diagram

Caption: Standard experimental workflows for assessing the acute toxicity of a chemical substance.

Handling, Storage, and First Aid

The following recommendations are based on the general properties of aliphatic amines and the data from analogous compounds.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors. Prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly closed.

-

First Aid:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get immediate medical attention.

-

Conclusion

While a specific SDS for this compound is not available, a review of its structural analogs suggests that it should be handled as a hazardous chemical. It is likely to be a flammable liquid that can cause severe skin and eye irritation or corrosion, and may be harmful or toxic if swallowed or inhaled. The provided data and protocols should serve as a basis for safe laboratory practices. It is crucial for researchers, scientists, and drug development professionals to exercise caution and implement appropriate safety measures when handling this compound. Confirmation of its hazardous properties through experimental testing according to standardized guidelines is highly recommended.

An In-depth Technical Guide on the Potential Hazards and Handling Precautions for 1-Ethoxy-2-methylpropan-2-amine

Disclaimer: A comprehensive search for safety and handling information specifically for "1-Ethoxy-2-methylpropan-2-amine" did not yield a dedicated Safety Data Sheet (SDS) or detailed experimental data for this exact compound. The following guide has been compiled using data from structurally similar chemicals to infer potential hazards and handling precautions. This information should be interpreted with significant caution and is not a direct substitute for empirical data on the specific compound . It is strongly recommended that laboratory-scale safety evaluations be conducted before handling this compound.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a summary of potential hazards and recommended handling procedures based on available data for related chemical compounds.

Inferred Physical and Chemical Properties

Due to the absence of specific data for this compound, the following table summarizes the physical and chemical properties of structurally related compounds to provide an estimation of its characteristics.

| Property | 1-Ethoxy-2-propanol | tert-Butyl ethyl ether (2-Ethoxy-2-methylpropane) | 1-(2-ethoxyphenyl)-2-methylpropan-2-amine |

| Molecular Formula | C5H12O2[1][2] | C6H14O[3] | C12H19NO[4] |

| Molecular Weight | 104.14 g/mol [2] | 102.17 g/mol [3] | 193.28 g/mol [4] |

| Boiling Point | Not specified | 72 - 73 °C | Not available |

| Melting Point | -100 °C[1] | -97 °C | Not available |

| Flash Point | 42 °C[1][5] | Not available | Not available |

| Density | 0.897 g/cm³[1] | 0.742 g/cm³ (at 25 °C) | Not available |

| Vapor Pressure | 10 mmHg (at 20 °C)[1] | Not available | Not available |

| Solubility in Water | Not miscible or difficult to mix[5] | Not available | Not available |

| Appearance | Colorless liquid[1] | Not available | Not available |

Potential Health and Safety Hazards

The following table outlines the known health and safety hazards of related compounds, which may suggest the potential hazards of this compound.

| Hazard Category | 1-Ethoxy-2-propanol | tert-Butyl ethyl ether (2-Ethoxy-2-methylpropane) |

| GHS Hazard Statements | H226: Flammable liquid and vapor.[2] H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness.[2] | H225: Highly flammable liquid and vapor. H336: May cause drowsiness or dizziness. |

| Signal Word | Warning | Not available |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2] P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | P210: Keep away from heat/ sparks/ open flames/ hot surfaces. No smoking. P261: Avoid breathing mist or vapors. P280: Wear protective gloves/ eye protection/ face protection. |

Based on these related compounds, this compound is likely to be a flammable liquid and may cause respiratory tract irritation, drowsiness, or dizziness. The amine functional group could also introduce skin and eye irritation or corrosive properties.

Recommended Handling and Storage Precautions

Given the potential hazards inferred from related compounds, the following handling and storage precautions are recommended:

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5]

-

Ensure that eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[1][2]

-

Respiratory Protection: If ventilation is inadequate or if vapors/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid breathing vapors or mist.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Use only non-sparking tools.[1]

-

Take precautionary measures against static discharge.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Emergency Procedures

In case of:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops and persists.[1]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

-

Spill or Leak: Evacuate personnel to a safe area. Remove all sources of ignition.[1] Use personal protective equipment.[1] Contain and collect spillage with non-combustible absorbent material, (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local / national regulations.[1]

Visualized Experimental Workflows and Logical Relationships